Urea
Urea
Urea is a nitrogenous compound containing a carbonyl group attached to two amine groups with osmotic diuretic activity. In vivo, urea is formed in the liver via the urea cycle from ammonia and is the final end product of protein metabolism. Administration of urea elevates blood plasma osmolality, resulting in enhanced flow of water from tissues, including the brain, cerebrospinal fluid and eye, into interstitial fluid and plasma, thereby decreasing pressure in those tissues and increasing urine outflow.
Urea, also known as ur or carbamide, belongs to the class of organic compounds known as ureas. Ureas are compounds containing two amine groups joined by a carbonyl (C=O) functional group. Urea exists as a solid, soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). Urea has been found throughout most human tissues, and has also been detected in most biofluids, including sweat, feces, urine, and blood. Within the cell, urea is primarily located in the mitochondria and cytoplasm. Urea exists in all eukaryotes, ranging from yeast to humans. Urea participates in a number of enzymatic reactions. In particular, Urea can be converted into urea; which is catalyzed by the enzyme urea transporter 2. Furthermore, Urea can be converted into urea; which is mediated by the enzyme urea transporter 2. Furthermore, Ornithine and urea can be biosynthesized from L-arginine; which is catalyzed by the enzyme arginase-1. Finally, Ornithine and urea can be biosynthesized from L-arginine through the action of the enzyme arginase-1. In humans, urea is involved in the ethacrynic Acid action pathway, the D-arginine and D-ornithine metabolism pathway, the glucose transporter defect (SGLT2) pathway, and the metolazone action pathway. Urea is also involved in several metabolic disorders, some of which include creatine deficiency, guanidinoacetate methyltransferase deficiency, the bendroflumethiazide action pathway, arginine: glycine amidinotransferase deficiency (agat deficiency), and the hyperprolinemia type I pathway. Urea has been found to be associated with several diseases known as bartter syndrome, type 4b, neonatal, with sensorineural deafness, meningitis, dimethylglycine dehydrogenase deficiency, and tuberculous meningitis; urea has also been linked to the inborn metabolic disorders including primary hypomagnesemia.
Urea appears as solid odorless white crystals or pellets. Density 1.335 g /cc. Noncombustible.
Urea, also known as ur or carbamide, belongs to the class of organic compounds known as ureas. Ureas are compounds containing two amine groups joined by a carbonyl (C=O) functional group. Urea exists as a solid, soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). Urea has been found throughout most human tissues, and has also been detected in most biofluids, including sweat, feces, urine, and blood. Within the cell, urea is primarily located in the mitochondria and cytoplasm. Urea exists in all eukaryotes, ranging from yeast to humans. Urea participates in a number of enzymatic reactions. In particular, Urea can be converted into urea; which is catalyzed by the enzyme urea transporter 2. Furthermore, Urea can be converted into urea; which is mediated by the enzyme urea transporter 2. Furthermore, Ornithine and urea can be biosynthesized from L-arginine; which is catalyzed by the enzyme arginase-1. Finally, Ornithine and urea can be biosynthesized from L-arginine through the action of the enzyme arginase-1. In humans, urea is involved in the ethacrynic Acid action pathway, the D-arginine and D-ornithine metabolism pathway, the glucose transporter defect (SGLT2) pathway, and the metolazone action pathway. Urea is also involved in several metabolic disorders, some of which include creatine deficiency, guanidinoacetate methyltransferase deficiency, the bendroflumethiazide action pathway, arginine: glycine amidinotransferase deficiency (agat deficiency), and the hyperprolinemia type I pathway. Urea has been found to be associated with several diseases known as bartter syndrome, type 4b, neonatal, with sensorineural deafness, meningitis, dimethylglycine dehydrogenase deficiency, and tuberculous meningitis; urea has also been linked to the inborn metabolic disorders including primary hypomagnesemia.
Urea appears as solid odorless white crystals or pellets. Density 1.335 g /cc. Noncombustible.
Brand Name:
Vulcanchem
CAS No.:
57-13-6
VCID:
VC0033335
InChI:
InChI=1S/CH4N2O/c2-1(3)4/h(H4,2,3,4)
SMILES:
C(=O)(N)N
Molecular Formula:
CH4N2O
NH2CONH2
CH4N2O
NH2CONH2
NH2CONH2
CH4N2O
NH2CONH2
Molecular Weight:
60.056 g/mol
Urea
CAS No.: 57-13-6
Reference Standards
VCID: VC0033335
Molecular Formula: CH4N2O
NH2CONH2
CH4N2O
NH2CONH2
Molecular Weight: 60.056 g/mol
CAS No. | 57-13-6 |
---|---|
Product Name | Urea |
Molecular Formula | CH4N2O NH2CONH2 CH4N2O NH2CONH2 |
Molecular Weight | 60.056 g/mol |
IUPAC Name | urea |
Standard InChI | InChI=1S/CH4N2O/c2-1(3)4/h(H4,2,3,4) |
Standard InChIKey | XSQUKJJJFZCRTK-UHFFFAOYSA-N |
Impurities | Cyanates are present as an impurity /American Research Products Co/ 0.3-2.0 wt% of biuret is typically present in solid urea |
SMILES | C(=O)(N)N |
Canonical SMILES | C(=O)(N)N |
Boiling Point | Decomposes (NTP, 1992) Decomposes |
Colorform | White crystals or powder Tetragonal prisms |
Density | 1.34 at 68 °F (USCG, 1999) 1.3230 @ 20 °C/4 °C g/cm³ |
Melting Point | 275 °F (NTP, 1992) 132.7 °C 132 °C to 135 °C 132.70 °C 132°C 132.7-135 °C |
Physical Description | Urea appears as solid odorless white crystals or pellets. Density 1.335 g /cc. Noncombustible. DryPowder; DryPowder, Liquid; Liquid; OtherSolid; OtherSolid, Liquid; PelletsLargeCrystals; PelletsLargeCrystals, Liquid; PelletsLargeCrystals, OtherSolid, Liquid; WetSolid Colourless to white, prismatic, crystalline powder or small, white pellets Solid WHITE CRYSTALS WITH CHARACTERISTIC ODOUR. |
Description | Urea is a nitrogenous compound containing a carbonyl group attached to two amine groups with osmotic diuretic activity. In vivo, urea is formed in the liver via the urea cycle from ammonia and is the final end product of protein metabolism. Administration of urea elevates blood plasma osmolality, resulting in enhanced flow of water from tissues, including the brain, cerebrospinal fluid and eye, into interstitial fluid and plasma, thereby decreasing pressure in those tissues and increasing urine outflow. Urea, also known as ur or carbamide, belongs to the class of organic compounds known as ureas. Ureas are compounds containing two amine groups joined by a carbonyl (C=O) functional group. Urea exists as a solid, soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). Urea has been found throughout most human tissues, and has also been detected in most biofluids, including sweat, feces, urine, and blood. Within the cell, urea is primarily located in the mitochondria and cytoplasm. Urea exists in all eukaryotes, ranging from yeast to humans. Urea participates in a number of enzymatic reactions. In particular, Urea can be converted into urea; which is catalyzed by the enzyme urea transporter 2. Furthermore, Urea can be converted into urea; which is mediated by the enzyme urea transporter 2. Furthermore, Ornithine and urea can be biosynthesized from L-arginine; which is catalyzed by the enzyme arginase-1. Finally, Ornithine and urea can be biosynthesized from L-arginine through the action of the enzyme arginase-1. In humans, urea is involved in the ethacrynic Acid action pathway, the D-arginine and D-ornithine metabolism pathway, the glucose transporter defect (SGLT2) pathway, and the metolazone action pathway. Urea is also involved in several metabolic disorders, some of which include creatine deficiency, guanidinoacetate methyltransferase deficiency, the bendroflumethiazide action pathway, arginine: glycine amidinotransferase deficiency (agat deficiency), and the hyperprolinemia type I pathway. Urea has been found to be associated with several diseases known as bartter syndrome, type 4b, neonatal, with sensorineural deafness, meningitis, dimethylglycine dehydrogenase deficiency, and tuberculous meningitis; urea has also been linked to the inborn metabolic disorders including primary hypomagnesemia. Urea appears as solid odorless white crystals or pellets. Density 1.335 g /cc. Noncombustible. |
Solubility | Soluble (NTP, 1992) 545000 mg/L (at 25 °C) 9.07 M Very soluble in water; Soluble in ethanol 10 ml 95% alc, 6 ml methanol, 1 ml boiling 95% alc, 20 ml abs alc, 2 ml glycerol; almost insol in chloroform, ether; sol in concn HCl INSOL IN BENZENE; SOL IN ACETIC ACID Sol in pyrimidine In water, 5.45X10+5 mg/l @ 25 °C 545.0 mg/mL Solubility in water: miscible >9 [ug/mL] |
Synonyms | Aquacare; Aquadrate; B-I-K; Basodexan; Benural 70 Carbamide; Carbamimidic Acid; Carbonyl Diamide; Carmol 40; Keratinamin; Urepearl; |
Vapor Pressure | 1.20e-05 mmHg 1.2X10-5 mm Hg @ 25 °C |
PubChem Compound | 1176 |
Last Modified | Nov 11 2021 |
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